molecular formula C18H23N5OS B2866557 4-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide CAS No. 2034409-42-0

4-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide

Cat. No.: B2866557
CAS No.: 2034409-42-0
M. Wt: 357.48
InChI Key: ZJNYUOWPSLRPRK-UHFFFAOYSA-N
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Description

This compound is a thiazole-carboxamide derivative featuring a 5,6,7,8-tetrahydroquinazoline moiety linked via a piperidin-4-yl group. Its synthesis involves sequential reactions starting from substituted nitriles and ethyl 2-bromoacetoacetate to form ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates, followed by hydrolysis and coupling with amines like 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine .

Properties

IUPAC Name

4-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-12-16(25-11-21-12)18(24)22-13-6-8-23(9-7-13)17-14-4-2-3-5-15(14)19-10-20-17/h10-11,13H,2-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNYUOWPSLRPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-methylthiazole-5-carboxylic acid with 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways.

Comparison with Similar Compounds

Structural Analogues in the Thiazole-Carboxamide Family

The compound belongs to a broader class of N-substituted thiazole-carboxamides. Key structural analogs include:

Compound Key Substituent Synthetic Pathway Hypothesized Activity
4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide Piperidin-4-yl (no tetrahydroquinazoline) Coupling of hydrolyzed thiazole carboxylate with piperidine-4-amine Moderate kinase inhibition
5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-thiazole hybrid Direct coupling of isoxazole carboxylate with thiazol-2-amine Antimicrobial activity
N-ethyl-(1-phenylcarbamoylpiperidine) thiosemicarbazide Thiosemicarbazide-piperidine scaffold Reflux of hydrazide with ethyl isothiocyanate followed by cyclization Anticancer (via metal chelation)
Key Observations:

Substituent Impact on Bioactivity :

  • The tetrahydroquinazoline-piperidine group in the target compound likely improves target selectivity compared to simpler piperidine analogs, as the fused bicyclic system may mimic natural cofactors or substrates .
  • In contrast, analogs like 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide exhibit reduced solubility due to the hydrophobic isoxazole ring, limiting bioavailability .

Synthetic Flexibility: The target compound’s synthesis shares steps with other thiazole-carboxamides (e.g., hydrolysis of ethyl esters and amine coupling), but the tetrahydroquinazoline-piperidine amine introduces complexity requiring multi-step purification .

Pharmacological and Physicochemical Comparisons

Parameter Target Compound 4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide N-ethyl-(1-phenylcarbamoylpiperidine) thiosemicarbazide
Molecular Weight ~420 g/mol (estimated) ~350 g/mol ~380 g/mol
LogP (Predicted) 2.8 (moderate lipophilicity) 1.9 3.5 (highly lipophilic)
Key Functional Groups Tetrahydroquinazoline, thiazole-carboxamide Thiazole-carboxamide, piperidine Thiosemicarbazide, phenylcarbamoyl
Putative Target Kinases (e.g., EGFR, VEGFR) Kinases DNA topoisomerase II
Critical Analysis:
  • Lipophilicity : The target compound’s LogP (~2.8) balances membrane permeability and aqueous solubility, whereas the thiosemicarbazide analog’s higher LogP (~3.5) may hinder dissolution .
  • Target Selectivity : The tetrahydroquinazoline moiety may confer selectivity for ATP-binding pockets in kinases, similar to quinazoline-based drugs like gefitinib .

Biological Activity

The compound 4-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H24N4S\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{S}

This structure features a thiazole ring and a tetrahydroquinazoline moiety, which are significant for its biological interactions.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities including:

  • Anticancer Properties : Preliminary data suggest that it may inhibit cancer cell proliferation.
  • Neuroprotective Effects : The tetrahydroquinazoline component is associated with neuroprotective properties.
  • Antioxidant Activity : The compound may exhibit antioxidant effects, contributing to cellular defense mechanisms.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It is believed to inhibit specific kinases involved in cancer progression.
  • Modulation of Receptor Activity : The compound may interact with various receptors influencing cellular signaling pathways.
  • Radical Scavenging : Its antioxidant properties are attributed to its ability to scavenge free radicals.

Anticancer Activity

A study conducted by researchers investigated the compound's efficacy against various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
HeLa (Cervical Cancer)12.5Inhibition of cell cycle
A549 (Lung Cancer)18.0Inhibition of metastasis

The study concluded that the compound effectively inhibits cancer cell growth and induces apoptosis in a dose-dependent manner .

Neuroprotective Effects

Another research effort focused on the neuroprotective properties of the compound in models of neurodegeneration. Key findings include:

  • Reduction in Oxidative Stress : The compound significantly reduced markers of oxidative stress in neuronal cells.
  • Improvement in Cell Viability : It enhanced cell survival rates in models exposed to neurotoxic agents.

The results from this study suggest that the compound could serve as a potential therapeutic agent for neurodegenerative diseases .

Antioxidant Activity

In assessing the antioxidant capacity, the compound was evaluated using DPPH radical scavenging assays. The findings were as follows:

Compound Concentration (µM)% Scavenging Effect
1045
2065
5085

These results indicate that higher concentrations lead to increased scavenging activity, supporting its role as an antioxidant .

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